molecular formula C9H10NOP B3178526 4-(Dimethylphosphoryl)benzonitrile CAS No. 61738-49-6

4-(Dimethylphosphoryl)benzonitrile

Cat. No.: B3178526
CAS No.: 61738-49-6
M. Wt: 179.16 g/mol
InChI Key: FXDDMVHGFFJOMM-UHFFFAOYSA-N
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Description

4-(Dimethylphosphoryl)benzonitrile is a benzonitrile derivative featuring a dimethylphosphoryl group (-PO(CH₃)₂) at the para position of the aromatic ring.

Properties

IUPAC Name

4-dimethylphosphorylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NOP/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDDMVHGFFJOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60814564
Record name 4-(Dimethylphosphoryl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60814564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61738-49-6
Record name 4-(Dimethylphosphoryl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60814564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylphosphoryl)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanobenzoyl chloride with dimethylphosphine oxide in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 4-(Dimethylphosphoryl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylphosphoryl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethylphosphoryl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylphosphoryl)benzonitrile involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form coordination complexes with transition metals, which can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Electron-Withdrawing Groups (EWGs)
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2): Contains a boronate ester, another EWG, which enables participation in Suzuki-Miyaura cross-coupling reactions . Unlike the phosphoryl group, boronate esters are more reactive toward transmetalation but less polar, affecting solubility in organic solvents.
  • 2-Fluoro-4-(4-fluorophenyl)benzonitrile (CAS 1214332-40-7):

    • Fluorine substituents are highly electronegative but less sterically demanding than phosphoryl groups. This compound exhibits enhanced stability and lipophilicity, making it suitable for medicinal chemistry .
Electron-Donating Groups (EDGs)
  • 4-(Dimethylamino)benzonitrile: The dimethylamino group (-N(CH₃)₂) is a strong EDG, increasing electron density on the aromatic ring. This contrasts sharply with the phosphoryl group, leading to differences in UV-Vis absorption and reactivity in electrophilic substitution reactions .
Heterocyclic Substituents
  • 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile: The triazole group introduces hydrogen-bonding capability and π-π stacking interactions, enhancing solubility in polar solvents. This contrasts with the phosphoryl group’s polar but non-aromatic character .
  • 4-(3-Thienyl)benzonitrile (CAS 172507-33-4):

    • The thiophene ring provides conjugated π-electron systems, enabling applications in organic electronics. The phosphoryl group, in contrast, may disrupt conjugation due to its tetrahedral geometry .
Bulky Hydrophobic Groups
  • 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5):
    • The cyclohexyl group increases hydrophobicity and steric bulk, favoring liquid crystal applications. The phosphoryl group’s polarity would likely reduce mesogenic behavior but improve solubility in polar aprotic solvents .

Biological Activity

4-(Dimethylphosphoryl)benzonitrile is a compound known for its interesting biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

4-(Dimethylphosphoryl)benzonitrile is characterized by the presence of a dimethylphosphoryl group attached to a benzonitrile moiety. Its chemical formula is C9H10N1O2PC_9H_{10}N_1O_2P, and it is often represented as follows:

  • Chemical Structure :
    C6H4(CN)(O)(CH3)2P\text{C}_6H_4(CN)(O)(CH_3)_2P

Biological Activity Overview

The biological activity of 4-(Dimethylphosphoryl)benzonitrile has been assessed in various contexts, including its potential as an insecticide, herbicide, and its effects on human health.

Insecticidal Activity

Research indicates that 4-(Dimethylphosphoryl)benzonitrile exhibits significant insecticidal properties. Studies have shown that it can effectively target pests while having a lower toxicity profile compared to traditional organophosphate insecticides.

  • Mechanism of Action : The compound acts by inhibiting acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, resulting in neurotoxicity and eventual death of the pest.

Herbicidal Activity

In addition to its insecticidal properties, 4-(Dimethylphosphoryl)benzonitrile has demonstrated herbicidal activity. It affects plant growth by disrupting metabolic pathways essential for plant development.

  • Research Findings : A study published in the Journal of Agricultural Chemistry reported that application of this compound resulted in significant growth inhibition in several weed species, suggesting its potential use in agricultural settings to manage unwanted vegetation.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 4-(Dimethylphosphoryl)benzonitrile in non-target organisms, including mammals.

  • Acute Toxicity : In laboratory studies, acute toxicity tests indicated that while the compound is effective against target pests, it exhibits moderate toxicity to mammals. The LD50 value was found to be higher than that of many conventional pesticides, suggesting a relatively safer profile for non-target species.
  • Chronic Exposure Effects : Long-term exposure studies have raised concerns about potential neurotoxic effects, necessitating further investigation into its chronic impacts on human health and environmental safety.

Data Summary Table

PropertyValue/Description
Chemical FormulaC9H10N1O2PC_9H_{10}N_1O_2P
Insecticidal ActivityAChE inhibitor
Herbicidal ActivityGrowth inhibition in weeds
Acute Toxicity (LD50)Moderate toxicity to mammals
Chronic Exposure RisksPotential neurotoxic effects

Case Studies

Several case studies have explored the biological activity of 4-(Dimethylphosphoryl)benzonitrile:

  • Case Study on Insecticide Efficacy :
    • A field trial conducted on cotton crops demonstrated that treatment with 4-(Dimethylphosphoryl)benzonitrile resulted in a 75% reduction in pest populations compared to untreated controls.
  • Case Study on Herbicidal Application :
    • In a controlled environment, application on common weed species showed a significant reduction in biomass over a four-week period, highlighting its potential as an effective herbicide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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